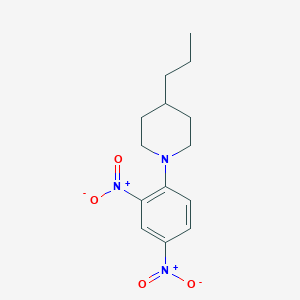

1-(2,4-Dinitrophenyl)-4-propylpiperidine

Description

Nomenclature and Structural Context within Dinitrophenyl and Piperidine (B6355638) Chemistry

The systematic IUPAC name for this compound is 1-(2,4-dinitrophenyl)-4-propylpiperidine. nist.gov This name delineates its core components: a piperidine ring, which is a six-membered saturated heterocycle containing one nitrogen atom. This ring is substituted at the nitrogen atom (position 1) with a 2,4-dinitrophenyl group. Additionally, a propyl group is attached to the fourth carbon atom of the piperidine ring.

The 2,4-dinitrophenyl group is a key feature of the molecule. The two nitro groups (-NO₂) are strong electron-withdrawing groups. Their positions ortho and para to the point of attachment to the piperidine nitrogen significantly reduce the electron density of the aromatic ring. This electronic feature is central to the reactivity of the phenyl ring system. The piperidine moiety, particularly the nitrogen atom, acts as a nucleophile. The 4-propyl substituent is an alkyl group that adds to the steric bulk and lipophilicity of the piperidine ring but does not fundamentally alter the electronic nature of the nitrogen nucleophile.

The table below summarizes the key identifiers and properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 19780-01-9 |

| Molecular Formula | C₁₄H₁₉N₃O₄ |

| Molecular Weight | 293.32 g/mol |

| Melting Point | 69 °C |

Data sourced from NIST Chemistry WebBook. nist.gov

Significance in Organic Synthesis and Fundamental Mechanistic Understanding

The primary significance of this compound and related compounds in organic chemistry lies in their utility as models for studying the Nucleophilic Aromatic Substitution (SNAr) reaction mechanism. The synthesis of this compound itself is a classic example of an SNAr reaction.

Organic Synthesis:

The formation of the C-N bond between the piperidine nitrogen and the dinitrophenyl ring is a robust and well-understood reaction. The general synthetic route involves the reaction of 4-propylpiperidine (B1584061) with an activated aryl halide, typically 1-chloro-2,4-dinitrobenzene (B32670) or 1-fluoro-2,4-dinitrobenzene (B121222). The electron-withdrawing nitro groups make the ipso-carbon (the carbon bearing the leaving group) highly electrophilic and susceptible to attack by the nucleophilic piperidine nitrogen.

A generalized reaction scheme is presented below:

Figure 1: General synthesis of this compound via a nucleophilic aromatic substitution reaction.

This type of reaction is a fundamental tool in organic synthesis for the formation of aryl amines from activated aryl halides.

Fundamental Mechanistic Understanding:

The reaction is of great importance for understanding reaction mechanisms. The SNAr mechanism proceeds through a two-step addition-elimination process.

Addition of the Nucleophile: The nitrogen atom of 4-propylpiperidine attacks the electrophilic carbon of the dinitrophenyl ring that bears the leaving group (e.g., a halogen). This step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the ortho and para nitro groups. This delocalization is what stabilizes the intermediate and facilitates its formation.

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the departure of the leaving group (e.g., chloride ion).

The study of the kinetics of such reactions provides deep insights into the factors that influence reaction rates, such as the nature of the nucleophile, the leaving group, the solvent, and the electron-withdrawing substituents on the aromatic ring. The dinitrophenyl system is a cornerstone for these mechanistic studies because the colored Meisenheimer intermediates can sometimes be observed and characterized spectroscopically, providing tangible evidence for the proposed reaction pathway.

The table below outlines the key mechanistic features of the synthesis of this compound.

| Mechanistic Feature | Description |

| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) |

| Key Intermediate | Meisenheimer Complex (a resonance-stabilized anionic σ-complex) |

| Role of Nitro Groups | Activation of the aromatic ring towards nucleophilic attack and stabilization of the intermediate through resonance. |

| Rate-Determining Step | Typically the formation of the Meisenheimer complex, although this can be influenced by the reaction conditions and the nature of the leaving group. |

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dinitrophenyl)-4-propylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4/c1-2-3-11-6-8-15(9-7-11)13-5-4-12(16(18)19)10-14(13)17(20)21/h4-5,10-11H,2-3,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPHVJKBVQMLKDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70941557 | |

| Record name | 1-(2,4-Dinitrophenyl)-4-propylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19780-01-9 | |

| Record name | NSC82310 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82310 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,4-Dinitrophenyl)-4-propylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 1 2,4 Dinitrophenyl 4 Propylpiperidine

Detailed Investigation of Nucleophilic Aromatic Substitution (SNAr) at the Dinitrophenyl Moiety

The SNAr mechanism is a cornerstone of the reactivity of activated aryl systems. For compounds like 1-(2,4-dinitrophenyl)-4-propylpiperidine, this pathway involves the addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group. The reaction proceeds via a distinct, stabilized intermediate.

Nucleophilic attack on the electron-deficient dinitrophenyl ring of this compound leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. scribd.compressbooks.pub This intermediate is a key feature of the two-step addition-elimination mechanism characteristic of SNAr reactions. pressbooks.pubuchile.cl The initial addition of a nucleophile to a carbon atom on the aromatic ring disrupts the ring's aromaticity, resulting in a cyclohexadienyl anion. scribd.com

The stability of the Meisenheimer complex is crucial for the reaction to proceed. This stability is conferred by the delocalization of the negative charge across the aromatic system and, most importantly, onto the electron-withdrawing nitro groups. Spectroscopic methods are typically employed to characterize these often colorful intermediates. For instance, intermediates formed from the addition of methoxide (B1231860) to related dinitro-substituted benzenes have been identified and studied, confirming their structure where the base adds to an unsubstituted carbon atom of the ring. rsc.org

The presence of two nitro groups on the phenyl ring is the primary reason for the compound's high reactivity towards nucleophiles. Electron-withdrawing groups, such as the nitro group (-NO2), strongly activate aryl halides and other substituted aromatic compounds towards SNAr reactions. scribd.compressbooks.pub They achieve this by pulling electron density from the aromatic ring, making it more electrophilic and thus more susceptible to attack by a nucleophile.

The positioning of the nitro groups at the ortho (position 2) and para (position 4) locations relative to the site of nucleophilic attack is critical. This specific arrangement allows for the effective resonance stabilization of the negative charge in the Meisenheimer intermediate. The charge can be delocalized from the ring onto the oxygen atoms of both nitro groups, significantly lowering the activation energy of the first, rate-determining step of the reaction. pressbooks.pub In contrast, a nitro group in the meta position offers no such resonance stabilization, and compounds like m-chloronitrobenzene are consequently much less reactive under SNAr conditions. pressbooks.pub

The kinetics of SNAr reactions involving dinitrophenyl systems and amine nucleophiles like piperidine (B6355638) have been extensively studied. These reactions typically follow second-order kinetics, being first order in both the aromatic substrate and the nucleophile. acs.orgrsc.org The rate of reaction is governed by the formation of the Meisenheimer complex, which is usually the rate-determining step. rsc.org

Kinetic studies on analogous systems, such as the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine, provide insight into the expected parameters. The activation parameters for these reactions often show low activation enthalpies, which are partially offset by large, negative activation entropies. nih.gov This is consistent with a bimolecular reaction where two reactant molecules combine to form a more ordered transition state. The table below presents representative kinetic data from a related system to illustrate the typical values observed.

| Solvent | Second-Order Rate Constant, kA (M-1s-1) | Reference System |

|---|---|---|

| Toluene | 2.05 | 1-Fluoro-2,4-dinitrobenzene with Piperidine |

| Benzene | 2.31 | |

| Ethyl Acetate | 5.70 | |

| Chloroform | 15.8 | |

| Acetonitrile (B52724) | 14.0 | |

| Nitromethane | 13.6 |

Data adapted from studies on the reaction of 1-fluoro-2,4-dinitrobenzene with piperidine. rsc.org

Mechanistic Aspects of Reactions Involving Piperidine as a Nucleophile/Base

In the context of SNAr reactions, the piperidine moiety can act not only as the initial nucleophile that forms the C-N bond but can also play a crucial role as a base in the subsequent steps of other related reactions. Its basicity and nucleophilicity are influenced by various factors, including the reaction medium and the presence of catalysts.

The choice of solvent can drastically affect the rate and even the mechanism of SNAr reactions involving piperidine. rsc.orgresearchgate.net Solvent polarity and its ability to form hydrogen bonds are particularly important. uchile.cl For instance, reactions of piperidine with activated electrophiles are often favored in polar solvents that can stabilize the charged Meisenheimer intermediate. uchile.clrsc.org

Studies on the reaction between 1-fluoro-2,4-dinitrobenzene and piperidine in various aprotic solvents have shown that the reaction rate is significantly influenced by the solvent's properties. rsc.org Solvents with hydrogen-bond donor (HBD) capabilities, such as chloroform, can assist in the departure of the leaving group (e.g., fluoride), thereby accelerating the reaction. In these HBD solvents, the formation of the intermediate tends to be the rate-determining step. In non-HBD solvents, the breakdown of the intermediate to form products is often rate-limiting and can be subject to base catalysis. rsc.org The ambiphilic character of solvents like water can induce nucleophilic activation at the nitrogen center of the amine. researchgate.net

Base catalysis is a common phenomenon in SNAr reactions with amine nucleophiles. acs.org The reaction mechanism often involves a second molecule of the amine (piperidine in this case) acting as a base to remove a proton from the nitrogen atom of the Meisenheimer intermediate. nih.govrsc.org This deprotonation step facilitates the elimination of the leaving group and regeneration of the aromatic ring.

This mechanism, known as a specific base–general acid mechanism, is particularly important in solvents that are poor at stabilizing the leaving group on their own. rsc.org The rate law for such reactions often includes a term that is second-order in the amine concentration, reflecting the catalytic role of the second amine molecule. nih.govarkat-usa.org The efficiency of this catalysis can depend on the structure of the amine; for example, conformational effects in the transition state can lead to different catalytic behaviors between different cyclic amines like pyrrolidine (B122466) and piperidine. rsc.org In addition to the amine nucleophile itself, other added bases can also catalyze the decomposition of the reaction intermediate. rsc.org

Impact of Leaving Group Characteristics on Reaction Mechanism

The reactivity of this compound in nucleophilic substitution reactions is fundamentally dictated by the characteristics of the 2,4-dinitrophenyl group attached to the piperidine nitrogen. This moiety makes the compound a substrate for nucleophilic aromatic substitution (SNAr), a mechanism distinct from aliphatic substitutions. nih.govchegg.com The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. chegg.comresearchgate.net In the first step, the nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group (the piperidine moiety in this context, which departs as the 4-propylpiperidide anion), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.netresearchgate.net The strong electron-withdrawing nature of the two nitro groups at the ortho and para positions is crucial, as they delocalize the negative charge of this intermediate, thereby stabilizing it and facilitating its formation. chegg.com

The second step of the mechanism involves the departure of the leaving group to restore the aromaticity of the ring. researchgate.net The rate-determining step of an SNAr reaction can be either the formation of the Meisenheimer complex or the expulsion of the leaving group. researchgate.netsemanticscholar.org This is heavily influenced by the nature of the leaving group. The ability of the leaving group to depart is related to its stability as an anion and the strength of the C-N bond being broken. Factors such as the basicity and steric hindrance of the leaving group play a significant role. researchgate.netsemanticscholar.org In reactions involving 2,4-dinitrobenzene derivatives, the departure of the leaving group is often the rate-determining step, particularly when the leaving group is strongly basic. semanticscholar.orgsemanticscholar.org The pKa of the conjugate acid of the leaving group is a key parameter; a lower pKa (stronger acid, more stable conjugate base) generally corresponds to a better leaving group. semanticscholar.org

In the case of this compound, the leaving group is the 4-propylpiperidide anion. The rate of its expulsion will be influenced by its basicity and the reaction conditions, such as the solvent and the presence of any catalysts. rsc.orgresearchgate.net For instance, studies on the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with piperidine have shown that the reaction proceeds via the SNAr mechanism, and the kinetics can be influenced by the solvent environment. researchgate.net

| Factor | Impact on Reaction Mechanism | Relevance to this compound |

|---|---|---|

| Leaving Group Basicity | A more basic leaving group is less stable and departs more slowly. Its expulsion is more likely to be the rate-determining step. researchgate.netsemanticscholar.org | The 4-propylpiperidide anion is a relatively strong base, suggesting its departure could be rate-limiting. |

| Nucleophile Strength | A stronger nucleophile will accelerate the initial attack (formation of the Meisenheimer complex). | The choice of nucleophile will significantly affect the overall reaction rate. |

| Steric Hindrance | Steric hindrance around the reaction center or on the leaving group can slow down the reaction. researchgate.net The twist of the ortho-nitro group can also be influenced by steric effects. nih.gov | The 4-propylpiperidine (B1584061) group presents moderate steric bulk, which could influence the rate of both the attack and departure steps. |

| Solvent Effects | Polar aprotic solvents can stabilize the charged Meisenheimer complex, accelerating the reaction. semanticscholar.org | Running the reaction in a solvent like DMSO or acetonitrile would likely increase the reaction rate compared to a nonpolar solvent. semanticscholar.org |

Reactivity of the Piperidine Ring and the 4-Propyl Substituent

Beyond the SNAr reaction at the dinitrophenyl moiety, the piperidine ring and its 4-propyl substituent possess their own characteristic reactivity, which is critical for further molecular modifications.

Stereochemical Considerations in Piperidine Ring Transformations

The piperidine ring is a prevalent scaffold in many pharmaceuticals, and controlling its stereochemistry is a major focus of synthetic chemistry. nih.govresearchgate.net Transformations of the 4-propylpiperidine ring must account for the stereochemical implications arising from its non-planar, chair-like conformation. The 4-propyl group will preferentially occupy the equatorial position to minimize steric strain. Any reaction on the ring itself must consider the steric hindrance imposed by this substituent and the difference in accessibility between the axial and equatorial faces.

Modern synthetic methods allow for highly diastereoselective and enantioselective functionalization of pre-existing piperidine rings. nih.gov For example, catalyst-controlled C-H functionalization can direct the introduction of new substituents to specific positions (C2, C3, or C4) with high stereocontrol. nih.gov Rhodium-catalyzed C-H insertion reactions, for instance, have been used to functionalize piperidines at various positions, with the site selectivity being controlled by the choice of catalyst and the nitrogen protecting group. nih.gov Similarly, photoredox catalysis has enabled the α-amino C-H arylation of N-aryl piperidines with excellent diastereoselectivity. nih.gov

The stereochemical outcome of these reactions is often dictated by the relative stability of the intermediates. nih.gov In such transformations on a 4-propylpiperidine derivative, the existing substituent would act as a stereodirecting element, influencing the facial selectivity of the incoming reagent or the conformation of the reactive intermediate. Chemo-enzymatic methods have also emerged as powerful tools for creating stereo-defined substituted piperidines, offering high enantioselectivity under mild conditions. nih.govacs.org

| Reaction Type | Position Functionalized | Key Reagents/Catalyst | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| C-H Arylation | α-amino (C2/C6) | Photoredox catalyst (e.g., Ir(ppy)3) | High diastereoselectivity (e.g., >95:5 dr) | nih.gov |

| C-H Insertion | C2, C3, or C4 | Dirhodium catalysts (e.g., Rh2(R-TCPTAD)4) | Catalyst-controlled regioselectivity and stereoselectivity | nih.gov |

| Chemo-enzymatic Cascade | C3, C4 | Amine oxidase/ene imine reductase | Excellent enantioselectivity (e.g., >99% ee) | nih.govacs.org |

| Kinetic Resolution | C2 | n-BuLi / (+)-sparteine | High enantiomeric ratios (e.g., 99:1 er) | acs.org |

Potential for Electrophilic and Radical Functionalizations

Both the piperidine ring and the 4-propyl substituent are susceptible to functionalization through electrophilic and radical pathways. The nitrogen atom in the piperidine ring makes the adjacent α-carbon atoms (C2 and C6) susceptible to functionalization via the formation of an electrophilic iminium ion intermediate. acs.org This strategy allows for the selective introduction of nucleophiles at the α-position of N-alkyl piperidines. acs.org This is a powerful method for C-C bond formation.

Radical-mediated reactions offer another avenue for modifying the piperidine scaffold. nih.gov While many radical reactions are used to construct the piperidine ring itself, methods for the functionalization of a pre-existing ring are also known. nih.govbeilstein-journals.org For example, radical C-H amination can be used to form new bonds within the piperidine structure. nih.gov The 4-propyl substituent, being a simple alkyl chain, is susceptible to classical free-radical reactions, such as halogenation. This would likely occur with some selectivity for the more substituted secondary positions on the propyl chain under standard radical conditions (e.g., using NBS or SO₂Cl₂ with a radical initiator). Such functionalization of the side chain would provide a handle for further synthetic transformations, allowing for the elaboration of the 4-propyl group without altering the core piperidine ring.

Advanced Spectroscopic and Analytical Characterization of 1 2,4 Dinitrophenyl 4 Propylpiperidine

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm), HRMS allows for the confident assignment of a molecular formula.

For 1-(2,4-dinitrophenyl)-4-propylpiperidine, the molecular formula is C₁₄H₁₉N₃O₄. nist.gov The theoretical (monoisotopic) mass can be calculated based on the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O). This calculated exact mass is then compared to the experimentally measured mass of the protonated molecule [M+H]⁺ or other appropriate molecular ions. The close agreement between the theoretical and experimental mass provides strong evidence for the compound's elemental composition, distinguishing it from other potential structures with the same nominal mass.

Table 1: Theoretical Mass Calculation for this compound

| Element | Number of Atoms | Exact Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 14 | 12.000000 | 168.000000 |

| Hydrogen (¹H) | 19 | 1.007825 | 19.148675 |

| Nitrogen (¹⁴N) | 3 | 14.003074 | 42.009222 |

| Oxygen (¹⁶O) | 4 | 15.994915 | 63.979660 |

| Total (M) | 293.137557 | ||

| Protonated ([M+H]⁺) | 294.145382 |

An experimental HRMS measurement yielding a mass value extremely close to the calculated value for the protonated molecule would serve to confirm the molecular formula of C₁₄H₁₉N₃O₄.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the detailed structure of an organic molecule by providing information about the chemical environment, connectivity, and spatial arrangement of atoms. While specific experimental NMR data for this compound are not widely available in the public domain, the expected spectral features can be predicted based on its chemical structure.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the dinitrophenyl ring, the piperidine (B6355638) ring, and the propyl side chain. The aromatic region would likely display three signals corresponding to the three protons on the dinitrophenyl group. The piperidine and propyl groups would exhibit a series of signals in the aliphatic region of the spectrum. The integration of these signals would correspond to the number of protons in each unique environment, and the splitting patterns (multiplicity) would reveal the number of adjacent protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic CH (position 3) | ~8.8 | Doublet (d) |

| Aromatic CH (position 5) | ~8.3 | Doublet of doublets (dd) |

| Aromatic CH (position 6) | ~7.5 | Doublet (d) |

| Piperidine CH₂ (adjacent to N) | ~3.5 - 3.8 | Multiplet (m) |

| Piperidine CH₂ | ~1.5 - 2.0 | Multiplet (m) |

| Piperidine CH | ~1.3 - 1.7 | Multiplet (m) |

| Propyl CH₂ | ~1.2 - 1.6 | Multiplet (m) |

| Propyl CH₃ | ~0.9 | Triplet (t) |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. It would be expected to show 14 distinct signals, corresponding to the 14 carbon atoms in the structure, assuming no coincidental overlap of signals. The carbon atoms of the dinitrophenyl ring would appear in the downfield (aromatic) region, while the carbons of the piperidine and propyl groups would be found in the upfield (aliphatic) region.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (attached to N) | ~145 - 150 |

| Aromatic C (attached to NO₂) | ~135 - 145 |

| Aromatic CH | ~115 - 130 |

| Piperidine CH₂ (adjacent to N) | ~50 - 55 |

| Piperidine CH₂ | ~30 - 35 |

| Piperidine CH | ~35 - 40 |

| Propyl CH₂ | ~20 - 40 |

| Propyl CH₃ | ~10 - 15 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key structural components. nist.gov

The spectrum shows strong absorptions corresponding to the nitro (NO₂) groups, which are typically observed as two distinct bands for asymmetric and symmetric stretching. The presence of both aromatic and aliphatic C-H bonds is also evident. The C-N stretching of the tertiary amine and the aromatic C=C stretching further corroborate the proposed structure.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~2850 - 3000 | C-H stretch | Aliphatic (Piperidine and Propyl) |

| ~3050 - 3150 | C-H stretch | Aromatic |

| ~1590 - 1620 | C=C stretch | Aromatic Ring |

| ~1520 - 1550 | N-O asymmetric stretch | Nitro (NO₂) |

| ~1330 - 1360 | N-O symmetric stretch | Nitro (NO₂) |

| ~1200 - 1300 | C-N stretch | Aryl-Amine |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of the 2,4-dinitrophenyl chromophore in this compound is expected to give rise to characteristic absorption bands in the UV-Vis spectrum.

Table 5: Expected UV-Vis Absorption Maxima (λ_max) for this compound

| Expected λ_max (nm) | Electronic Transition | Chromophore |

| ~260 - 280 | π → π | Dinitrophenyl ring |

| ~340 - 380 | n → π / Intramolecular Charge Transfer | Dinitrophenyl-piperidine system |

The combination of these advanced spectroscopic techniques provides a detailed and comprehensive characterization of this compound, allowing for the unequivocal confirmation of its molecular formula and the elucidation of its complex chemical structure.

Computational and Theoretical Studies of 1 2,4 Dinitrophenyl 4 Propylpiperidine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(2,4-Dinitrophenyl)-4-propylpiperidine, these methods can predict its geometry, electronic landscape, and spectroscopic features.

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-31G(d,p), can predict bond lengths, bond angles, and dihedral angles. nih.gov The piperidine (B6355638) ring is expected to adopt a chair conformation, which is the most stable arrangement for such six-membered rings. The propyl group at the 4-position and the dinitrophenyl group at the 1-position will have specific spatial orientations relative to the piperidine ring to minimize steric hindrance.

By calculating the energies of various conformations, an energy landscape can be mapped out. This landscape reveals the global minimum energy structure, representing the most stable conformation, as well as other local minima and the energy barriers between them.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: This table is illustrative and contains hypothetical data based on typical DFT calculations for similar molecules. Actual values would be obtained from specific computational studies.

| Parameter | Predicted Value |

|---|---|

| C-N (piperidine-dinitrophenyl) bond length | ~1.38 Å |

| C-N-C (piperidine ring) bond angle | ~112° |

| Dihedral angle (piperidine ring plane vs. dinitrophenyl ring plane) | ~45-60° |

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich piperidine ring and the nitrogen atom, which are the sites most susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be concentrated on the electron-deficient dinitrophenyl ring, particularly around the nitro groups, making this region prone to nucleophilic attack. nih.gov A smaller HOMO-LUMO gap would suggest higher reactivity. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) Note: This table is illustrative and contains hypothetical data based on typical DFT calculations for similar molecules.

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | ~ -6.5 eV |

| LUMO | ~ -2.0 eV |

| HOMO-LUMO Gap | ~ 4.5 eV |

Electrostatic Potential Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. researchgate.net It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net

In the MEP map of this compound, the areas around the oxygen atoms of the two nitro groups on the dinitrophenyl ring would exhibit the most negative electrostatic potential, indicating their high electron density and suitability for interacting with electrophiles or forming hydrogen bonds. researchgate.netnepjol.info The regions around the hydrogen atoms of the piperidine and propyl groups, as well as the dinitrophenyl ring, would show a positive electrostatic potential, indicating their susceptibility to nucleophilic attack. frontiersin.org This information is invaluable for predicting intermolecular interactions and reactive sites.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide information on static molecular structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. mdpi.com MD simulations can be used to explore the conformational space of this compound, revealing how the molecule flexes, bends, and rotates at a given temperature. nih.gov

These simulations can identify the most populated conformations and the transitions between them, providing a more realistic picture of the molecule's behavior in a solution or biological environment. For instance, an MD simulation could reveal the preferred orientation of the propyl group (axial vs. equatorial) on the piperidine ring and the rotational dynamics of the dinitrophenyl group.

Theoretical Modeling of Reaction Pathways and Transition States

Computational methods are particularly useful for elucidating the mechanisms of chemical reactions by modeling the reaction pathways and identifying the transition states.

The synthesis of this compound often involves a Nucleophilic Aromatic Substitution (SNAr) reaction between 4-propylpiperidine (B1584061) and 1-chloro-2,4-dinitrobenzene (B32670). youtube.com Computational methods, particularly DFT, can be employed to model this reaction mechanism in detail. researchgate.net

The calculations can trace the potential energy surface of the reaction, identifying the key intermediates and transition states. A crucial intermediate in SNAr reactions is the Meisenheimer complex, a resonance-stabilized anionic species. youtube.com Computational modeling can determine the structure and stability of this complex for the reaction leading to this compound.

Furthermore, the activation energy for the reaction can be calculated, which is the energy barrier that must be overcome for the reaction to proceed. researchgate.net This provides a quantitative measure of the reaction rate. The electron-withdrawing nitro groups on the dinitrophenyl ring play a critical role in stabilizing the transition state and the Meisenheimer complex, thereby facilitating the nucleophilic attack by the piperidine nitrogen. researchgate.net

Structure Reactivity Relationships in 1 2,4 Dinitrophenyl 4 Propylpiperidine Analogues

Correlation of Electronic and Steric Effects with Reaction Rates and Selectivity

The reaction of 4-substituted piperidines with electrophilic aromatic compounds, such as 1-chloro-2,4-dinitrobenzene (B32670), is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The rate of this reaction is profoundly influenced by both the electronic properties of the nucleophile and the steric hindrance around the nucleophilic nitrogen atom.

Electronic Effects: The nucleophilicity of the piperidine (B6355638) nitrogen is a key determinant of the reaction rate. Electron-donating groups on the piperidine ring increase the electron density on the nitrogen, enhancing its nucleophilicity and thus accelerating the reaction. Conversely, electron-withdrawing groups decrease nucleophilicity and slow down the reaction. The 4-propyl group in 1-(2,4-dinitrophenyl)-4-propylpiperidine is an alkyl group, which is generally considered to be weakly electron-donating through an inductive effect. This enhances the nucleophilicity of the piperidine nitrogen compared to the unsubstituted piperidine.

A hypothetical study on the reaction of 1-chloro-2,4-dinitrobenzene with a series of 4-alkylpiperidines could yield data similar to that presented in the interactive table below. The second-order rate constants (k2) would be expected to show a trend that reflects the interplay of electronic and steric effects.

Interactive Data Table: Hypothetical Rate Constants for the Reaction of 1-Chloro-2,4-dinitrobenzene with 4-Alkylpiperidines in Methanol at 25°C

| 4-Substituent (R) | Alkyl Group | Inductive Effect | Relative k2 |

| H | Hydrogen | Neutral | 1.00 |

| CH₃ | Methyl | Weakly Electron-Donating | 1.25 |

| CH₂CH₃ | Ethyl | Electron-Donating | 1.35 |

| CH₂CH₂CH₃ | Propyl | Electron-Donating | 1.40 |

| CH(CH₃)₂ | Isopropyl | More Electron-Donating | 1.50 |

| C(CH₃)₃ | tert-Butyl | Most Electron-Donating | 1.10 (Steric hindrance becomes significant) |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate expected trends.

The expected trend would be an increase in reaction rate from methyl to propyl, due to the increasing inductive effect. However, with a bulkier group like tert-butyl, steric hindrance at the nitrogen, although remote, could start to play a more significant role, potentially leading to a decrease in the reaction rate compared to less bulky substituents.

Impact of Substituent Modifications on Dinitrophenyl Ring Activation

The reactivity of the 1-(2,4-dinitrophenyl) moiety is critically dependent on the powerful electron-withdrawing nature of the two nitro groups. These groups, positioned ortho and para to the site of nucleophilic attack, play a pivotal role in activating the aromatic ring towards substitution. They achieve this by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. pressbooks.pub

The presence of electron-withdrawing groups is essential for nucleophilic aromatic substitution to occur, as they stabilize the carbanion intermediate. pressbooks.pub Modifications to the dinitrophenyl ring, such as the introduction of additional electron-withdrawing groups, would be expected to further increase the reaction rate. For instance, the addition of a third nitro group to form a 2,4,6-trinitrophenyl system would significantly enhance the electrophilicity of the aromatic ring and accelerate the substitution reaction.

Conversely, the introduction of electron-donating groups on the dinitrophenyl ring would have a deactivating effect, slowing down the reaction by destabilizing the Meisenheimer complex. The relative activating or deactivating effect of substituents on the aromatic ring can be quantified using Hammett plots, which correlate reaction rates with substituent constants (σ). For nucleophilic aromatic substitution, a large positive ρ (rho) value is expected, indicating that the reaction is highly sensitive to the electronic effects of the substituents and is accelerated by electron-withdrawing groups.

Conformational Dynamics and their Influence on Chemical Behavior

Generally, for a monosubstituted cyclohexane (B81311) or piperidine ring, the substituent prefers the equatorial position to minimize steric interactions. Therefore, the 4-propyl group in this compound is expected to predominantly occupy the equatorial position. This conformational preference can have a direct impact on the reactivity of the molecule.

The orientation of the nitrogen lone pair is also a key factor. In the chair conformation, the lone pair on the nitrogen atom can be either axial or equatorial. The energy barrier for nitrogen inversion is typically low, allowing for rapid interconversion between these two forms. The reactivity of the piperidine as a nucleophile can be influenced by the preferred orientation of the lone pair for optimal orbital overlap with the π-system of the dinitrophenyl ring in the transition state.

Future Research Directions and Unexplored Avenues

Development of Chemo- and Regioselective Synthetic Methods for Complex Analogues

The synthesis of simple substituted piperidines is well-established; however, the next frontier lies in the development of methods to create highly complex and stereochemically rich analogues with precise control. Future research will likely concentrate on innovative strategies that offer high degrees of chemo- and regioselectivity, allowing for the functionalization of specific positions on the piperidine (B6355638) ring without affecting other sensitive groups.

Key areas of development include:

Biocatalytic and Chemo-enzymatic Approaches: The use of enzymes in organic synthesis offers unparalleled selectivity under mild conditions. nih.gov A promising avenue is the combination of chemical synthesis with biocatalysis. For instance, a chemo-enzymatic approach for the asymmetric dearomatization of activated pyridines has been developed to produce stereo-defined substituted piperidines. nih.gov This involves a one-pot amine oxidase/ene imine reductase cascade that can be applied to the synthesis of key pharmaceutical intermediates. nih.gov Recently, a novel method combining biocatalytic carbon-hydrogen (C–H) oxidation with radical cross-coupling has been shown to dramatically simplify the synthesis of complex piperidines, reducing multi-step processes to as few as two to five steps. news-medical.net

Advanced Catalytic Systems: Transition metal catalysis remains a cornerstone of piperidine synthesis. nih.gov Future work will focus on developing novel catalysts that enable previously challenging transformations. Gold-catalyzed annulation procedures, for example, allow for the direct assembly of highly substituted piperidines from N-allenamides and alkene-tethered oxime ethers. ajchem-a.com Similarly, iridium-catalyzed hydrogen borrowing annulation methods can form two new C-N bonds in a sequential cascade, enabling stereoselective synthesis. nih.gov

C-H Bond Functionalization: Direct functionalization of C-H bonds is a highly atom-economical strategy for creating complex molecules. While challenging, applying this to the piperidine scaffold would allow for the direct introduction of new functional groups without the need for pre-functionalized starting materials. Research into copper-catalyzed amidation of sp3 C-H bonds adjacent to the nitrogen atom represents a step in this direction. acs.org

| Synthetic Method | Catalyst/System | Key Advantage(s) | Relevant Compounds/Intermediates |

| Chemo-enzymatic Dearomatization | Amine Oxidase / Ene Imine Reductase | High stereoselectivity, mild reaction conditions. nih.gov | Chiral 3- and 3,4-substituted piperidines. nih.gov |

| Biocatalytic C–H Oxidation/Radical Cross-Coupling | Enzyme / Nickel Electrocatalysis | Drastically reduces the number of synthetic steps (e.g., from 17 to 5), avoids costly precious metals like palladium. news-medical.net | High-value piperidines used in anticancer agents and antibiotics. news-medical.net |

| Gold-Catalyzed Annulation | Gold(I) Complex | Direct assembly of highly substituted and aza-bridged piperidines. ajchem-a.com | Complex piperidine structures from N-allenamides. ajchem-a.com |

| Hydrogen Borrowing Annulation | Iridium(III) Complex | Stereoselective formation of two C-N bonds in one cascade. nih.gov | Substituted piperidines from diols and amines. nih.gov |

Comprehensive Mechanistic Investigations of Novel Transformations

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. Future research will employ a combination of experimental and computational techniques to unravel the intricate pathways of novel piperidine syntheses.

Combined Experimental and Computational Studies: The synergy between experimental kinetics, intermediate isolation, and computational modeling (such as Density Functional Theory, DFT) provides a powerful tool for mechanistic elucidation. For example, mechanistic studies on the copper-catalyzed intramolecular C–H amination to form piperidines have utilized both experimental and DFT investigations to propose a Cu(I)/Cu(II) catalytic cycle. acs.org Such studies help explain the influence of ligands and substrates on reaction outcomes and guide the design of more active catalysts. acs.org

Isolating and Characterizing Intermediates: The direct observation and characterization of transient intermediates are critical for confirming proposed mechanisms. In the study of copper-catalyzed C-H amination, a fluorinated copper(II) complex pertinent to the mechanistic pathway was successfully isolated and structurally characterized, providing strong evidence for the proposed cycle. acs.org

Kinetic Analysis: Detailed kinetic studies can reveal the rate-determining steps of a reaction and provide insight into the roles of different reagents and catalysts. Understanding these kinetics is essential for rationally improving reaction conditions to maximize yield and selectivity.

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

Real-time monitoring of chemical reactions provides a wealth of information that is often missed by traditional offline analysis. The application of in-situ spectroscopic techniques to the synthesis of substituted piperidines is a significant area for future exploration, enabling precise process control and optimization. frontiersin.org

In-Situ Infrared (IR) and Raman Spectroscopy: These techniques are powerful for monitoring changes in chemical bonding and identifying transient species during a reaction. frontiersin.orgacs.org In-situ IR spectroscopy has been successfully used to monitor the lithiation of N-Boc-piperidine, allowing researchers to identify optimal reaction conditions and understand why certain conditions lead to low yields. acs.org Raman spectroscopy is also highly suitable for on-line monitoring as it provides molecular-level information by probing the vibrational modes of molecules. mdpi.com

In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about reactants, intermediates, and products directly in the reaction mixture. This technique is invaluable for tracking the progress of complex reactions and identifying unexpected byproducts or intermediates.

Process Analytical Technology (PAT): The integration of these in-situ techniques into automated synthesis platforms aligns with the principles of PAT. mdpi.com This approach allows for real-time adjustments to reaction parameters, leading to improved consistency, yield, and safety. Future research will likely focus on developing robust probes and flow-cell setups compatible with a wide range of piperidine synthesis conditions.

| In-Situ Technique | Information Gained | Example Application in Piperidine Synthesis |

| Infrared (IR) Spectroscopy | Real-time monitoring of functional group changes, identification of intermediates, reaction kinetics. frontiersin.orgacs.org | Optimizing lithiation conditions for N-Boc-piperidine by monitoring reactant consumption and intermediate formation. acs.org |

| Raman Spectroscopy | Molecular-level structural information, suitable for aqueous and non-aqueous systems, non-invasive. mdpi.com | Monitoring the formation of the piperidine ring during cyclization reactions. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation of all species in solution, quantification of reactants and products. | Tracking stereochemical changes during asymmetric synthesis of chiral piperidines. |

| UV/Visible Spectroscopy | Concentration of biomass, coenzymes, and aromatic compounds; useful for monitoring certain derivatization reactions. mdpi.com | Monitoring reactions involving chromophoric starting materials like 1-chloro-2,4-dinitrobenzene (B32670). |

Integration of Machine Learning in Reaction Prediction and Design for Substituted Piperidines

The intersection of artificial intelligence (AI) and chemistry is set to revolutionize how synthetic routes are designed and optimized. For substituted piperidines, machine learning (ML) offers the potential to accelerate the discovery of novel analogues and synthetic pathways. researchgate.net

Reaction Outcome and Yield Prediction: ML models can be trained on large datasets of chemical reactions to predict the likely products and yields of new transformations. nih.govnips.cc Recent work has focused on developing innovative molecular descriptors that allow ML models to make more accurate predictions. For instance, a "substrate-aware" descriptor (SubA) has been shown to enhance prediction accuracy for allylic substitution reactions by focusing on the specific atoms and motifs that drive the reaction outcome. nih.gov Applying similar models to piperidine chemistry could significantly reduce the amount of trial-and-error experimentation needed to develop new synthetic methods. researchgate.net

Automated Synthesis and Retrosynthesis Planning: AI platforms can propose complete synthetic routes for complex target molecules, including piperidine-containing drugs. nih.gov These tools leverage vast databases of known reactions to identify the most efficient and cost-effective pathways. youtube.com When coupled with robotic automation, these AI-driven systems can autonomously execute the proposed syntheses, accelerating the drug discovery process. youtube.com

Catalyst and Reaction Condition Optimization: Machine learning algorithms can analyze complex datasets from reaction screenings to identify optimal catalysts, solvents, and temperature profiles. This is particularly useful for multi-variable optimization problems that are common in the synthesis of complex piperidine analogues. By learning from sensor data collected during reactions, ML models can even predict future product formation and suggest when a reaction is complete. chemrxiv.org

| Machine Learning Application | Goal | Example Approach |

| Reaction Prediction | Predict the major product and yield of a reaction given the reactants and conditions. nips.cc | Training neural networks on large reaction databases (e.g., USPTO) to classify reaction types and predict outcomes. researchgate.netnih.gov |

| Retrosynthetic Planning | Propose a step-by-step synthetic route to a target molecule. nih.gov | Using AI models trained on known reaction rules and pathways to work backward from the target to available starting materials. youtube.com |

| Condition Optimization | Identify the optimal set of reaction conditions (catalyst, solvent, temperature, etc.) to maximize yield. | Using algorithms like Random Forest to analyze data from high-throughput screening experiments and identify key parameters. researchgate.net |

| Descriptor Development | Create more informative molecular representations for improved model accuracy. | Developing "substrate-aware" descriptors that incorporate atomic and molecular properties from DFT calculations. nih.gov |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization methods for 1-(2,4-Dinitrophenyl)-4-propylpiperidine?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2,4-dinitrophenyl halides with 4-propylpiperidine in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux conditions. Post-synthesis purification involves column chromatography or recrystallization. Characterization includes nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (¹H and ¹³C NMR), mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) for purity assessment (>95%) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Stability studies should be conducted under controlled environments (e.g., 4°C, room temperature, and -20°C) over defined time intervals. Use HPLC or gas chromatography (GC) to monitor degradation products. Accelerated stability testing (e.g., 40°C/75% relative humidity) can predict long-term stability. UV-Vis spectroscopy may track absorbance changes in the dinitrophenyl group, which is sensitive to photodegradation .

Q. What preliminary assays are recommended to evaluate the compound’s biological activity?

- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., fluorescence-based or colorimetric methods) if targeting enzymatic pathways. For receptor interaction studies, use radioligand binding assays with membrane preparations. Cell viability assays (MTT or resazurin) can screen for cytotoxicity. Dose-response curves (IC₅₀/EC₅₀ calculations) and positive/negative controls are critical for reliability .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data (e.g., conflicting IC₅₀ values across studies)?

- Methodological Answer : Validate assay conditions (pH, temperature, solvent compatibility) to ensure reproducibility. Cross-check with orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization). Investigate batch-to-batch variability in compound purity via HPLC-MS. Consider species-specific differences in biological targets (e.g., human vs. rodent enzyme isoforms) .

Q. What computational strategies are effective for modeling the compound’s interactions with biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes to target proteins. Molecular dynamics simulations (GROMACS, AMBER) can assess stability of ligand-receptor complexes over time. Quantitative structure-activity relationship (QSAR) models may optimize substituent effects on potency. Validate predictions with mutagenesis studies or X-ray crystallography .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Due to the nitro groups’ explosive potential, avoid grinding or heating dry samples. Use blast shields and remote handling tools. Wear nitrile gloves and eye protection to prevent dermal/ocular exposure. Store in flame-resistant cabinets with desiccants. Spill containment requires inert absorbents (vermiculite) and neutralization with alkaline solutions .

Q. How can experimental design address variability in biological response studies?

- Methodological Answer : Implement a between-subjects design with stratified randomization to control for inter-individual variability. Use positive controls (e.g., known inhibitors) and include sham-treated groups. For in vivo studies, power analysis ensures adequate sample size. Pre-register protocols to minimize bias in data interpretation .

Integration of Theory and Methodology

Q. How can theoretical frameworks guide mechanistic studies of this compound?

- Methodological Answer : Link hypotheses to established theories (e.g., structure-activity relationships for piperidine derivatives). For example, the electron-withdrawing dinitrophenyl group may enhance binding to electron-rich enzyme active sites. Use kinetic models (Michaelis-Menten, allosteric modulation) to differentiate competitive vs. non-competitive inhibition .

Q. What advanced spectroscopic techniques can elucidate the compound’s reactivity in solution?

- Methodological Answer : Time-resolved fluorescence spectroscopy tracks excited-state dynamics of the dinitrophenyl moiety. Nuclear Overhauser effect spectroscopy (NOESY) reveals conformational changes in solution. Fourier-transform infrared (FTIR) spectroscopy identifies reactive intermediates during catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.